1,1,1-Trifluoro-2-(4-methylpyridin-2-YL)propan-2-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol typically involves the reaction of 4-methyl-2-pyridinemethanol with a trifluoromethylating agent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate: Similar structure with a methanesulfonate group instead of a hydroxyl group.
1,1,1-Trifluoropropan-2-yl hydrazine hydrochloride: Contains a hydrazine group instead of a pyridine ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Biological Activity
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol, also known as a trifluoromethylated compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H12F3NO3S
- Molecular Weight : 283.27 g/mol
- CAS Number : 1396893-44-9
The trifluoromethyl group contributes to its enhanced reactivity and solubility, making it a valuable intermediate in various biochemical applications .
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The trifluoromethyl moiety is known to influence the binding affinity and selectivity towards biological targets.
Enzyme Interaction
Studies have shown that this compound can modulate enzyme activities by acting as a competitive inhibitor or an allosteric modulator. Its unique structure allows it to fit into enzyme active sites or alter enzyme conformation, affecting catalytic efficiency. For instance, it has been utilized as a probe in enzyme mechanism studies.
Applications in Pharmacology
The biological activity of this compound extends to various therapeutic areas:
Anticancer Activity
Research indicates that derivatives of this compound have shown promising results against several cancer cell lines. For example:
- Cytotoxicity Studies : Compounds derived from this compound demonstrated significant cytotoxic effects against HeLa and K562 cell lines with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses moderate antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Contains trifluoromethyl group | Modulates enzyme activity; exhibits anticancer properties |
4-Methylpyridine | Lacks trifluoromethyl group | Limited biological activity compared to trifluorinated analogs |
4-Methylthiazole | Contains thiazole ring | Different chemical properties; potential for distinct biological activities |
This table highlights how the presence of the trifluoromethyl group enhances the biological activity of the compound compared to others lacking this feature .
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vitro Studies : In one study involving human cancer cell lines (HeLa and K562), derivatives exhibited IC50 values as low as 10 µM, indicating significant cytotoxicity .
- Mechanistic Studies : Another study focused on enzyme inhibition mechanisms demonstrated that the compound acts as a reversible inhibitor for certain kinases involved in cancer proliferation pathways .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-6-3-4-13-7(5-6)8(2,14)9(10,11)12/h3-5,14H,1-2H3 |
InChI Key |
DJWNALDGUDUGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C(F)(F)F)O |
Origin of Product |
United States |
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